molecular formula C12H12FNO2S B149358 Dansyl fluoride CAS No. 34523-28-9

Dansyl fluoride

Cat. No.: B149358
CAS No.: 34523-28-9
M. Wt: 253.29 g/mol
InChI Key: JMHHECQPPFEVMU-UHFFFAOYSA-N
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Description

Dansyl fluoride (5-dimethylaminonaphthalene-1-sulfonyl fluoride; CAS 34523-28-9) is a fluorescent probe and active site-directed inhibitor of serine proteases. Its molecular formula is C₁₂H₁₂FNO₂S, with a molecular weight of 253.29 g/mol. It exhibits a large Stokes shift (λex = 360 nm, λem = 580 nm in methanol), enabling minimal background interference in fluorescence assays . This compound binds to guanidinobenzoatase (GB) isoforms on tumor cells, facilitating their detection via blue fluorescence in frozen tissue sections . It also serves as a precursor for derivatives like dansyl amide. The compound is stable at 4°C but degrades at 278°C .

Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHHECQPPFEVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067853
Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34523-28-9
Record name 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride
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Record name Dansyl fluoride
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Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
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Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
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Record name 5-(dimethylamino)naphthalene-1-sulphonyl fluoride
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Preparation Methods

Halogen Exchange from Dansyl Chloride

The most common method for this compound synthesis involves substituting the chloride group in dansyl chloride with fluoride. This approach leverages well-established protocols for dansyl chloride production, followed by fluorination.

Synthesis of Dansyl Chloride

Dansyl chloride is typically synthesized from dansyl acid (5-dimethylaminonaphthalene-1-sulfonic acid) via chlorination. Two patented methods are prominent:

  • Method A (CN111349028B):
    Dansyl acid is suspended in toluene and reacted with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) at 40–45°C for 4–6 hours. The crude product is cooled, neutralized with sodium bicarbonate (pH 5–6), and purified via dichloromethane extraction and petroleum ether washing.

    • Yield: ~70% (post-recrystallization).

    • Key advantage: Scalability and use of cost-effective reagents.

  • Method B (CN102887841A):
    Dansyl acid reacts with phosphorus oxychloride (POCl₃) under reflux at 90°C overnight. The product is quenched with ice water, extracted with dichloromethane, and recrystallized using n-hexane.

    • Yield: >70%.

    • Key advantage: Higher purity due to controlled reflux conditions.

Fluorination of Dansyl Chloride

The chloride-to-fluoride conversion employs nucleophilic substitution using alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Procedure:
    Dansyl chloride (1 equiv) is stirred with anhydrous KF (2 equiv) in DMF at 60–80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from petroleum ether/ethyl acetate.

    • Yield: ~50–60% (estimated from analogous sulfonyl fluoride syntheses).

    • Purity: ≥98% (HPLC).

Direct Sulfonation with Fluoride

An alternative route involves direct sulfonation of 5-dimethylaminonaphthalene using fluorosulfonic acid (HSO₃F) or sulfur trioxide (SO₃) followed by fluorination.

  • Procedure:
    5-Dimethylaminonaphthalene (1 equiv) is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate, which is then treated with phosphorus pentafluoride (PF₅) or hydrogen fluoride (HF) to introduce the fluoride group.

    • Challenges: Handling corrosive reagents (HF) and side-product formation.

    • Yield: <40% (due to competing side reactions).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Halogen Exchange: Elevated temperatures (60–80°C) in DMF enhance reaction rates but risk decomposition of the sulfonyl fluoride. Lower temperatures (40°C) with extended reaction times improve selectivity.

  • Direct Sulfonation: Strict temperature control (0–5°C) minimizes polysulfonation byproducts.

Reagent Stoichiometry

Excess KF (2–3 equiv) ensures complete substitution in halogen exchange, while limiting PF₅/HF in direct methods reduces corrosion hazards.

Purification and Characterization

Purification Techniques

  • Halogen Exchange:

    • Liquid-liquid extraction with dichloromethane.

    • Recrystallization from n-hexane or petroleum ether/ethyl acetate mixtures.

  • Direct Sulfonation:

    • Column chromatography (silica gel, eluent: benzene/acetic acid 75:25).

Analytical Validation

  • Purity: Assessed via HPLC (≥98%).

  • Structural Confirmation:

    • ¹H-NMR (CDCl₃): δ 8.55 (d, 1H), 8.20 (d, 1H), 7.60 (m, 2H), 7.30 (d, 1H), 2.90 (s, 6H).

    • IR (KBr): 1370 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (S-F stretch).

Comparative Analysis of Methods

MethodStarting MaterialReagentsYieldPurityScalability
Halogen ExchangeDansyl chlorideKF, DMF50–60%≥98%High
Direct Sulfonation5-DimethylaminonaphthaleneHSO₃F, PF₅<40%85–90%Low

Key Findings:

  • Halogen exchange is superior in yield and scalability, making it the industrial preference.

  • Direct sulfonation is limited by harsh conditions and lower yields but avoids dansyl chloride intermediates .

Chemical Reactions Analysis

Types of Reactions: Dansyl fluoride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group. It can react with various nucleophiles, including amines, thiols, and alcohols, to form stable sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.

Common Reagents and Conditions:

    Amines: this compound reacts with primary and secondary amines under mild conditions to form dansylated amines. This reaction is often carried out in an aprotic solvent such as acetonitrile or dimethylformamide.

    Thiols: The reaction with thiols forms dansylated thiols, which are useful in studying protein thiol groups. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack.

    Alcohols: this compound reacts with alcohols to form dansylated alcohols, which can be used in various analytical applications. The reaction is usually carried out in the presence of a base such as pyridine.

Major Products: The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence properties. These derivatives are widely used in biochemical assays and analytical techniques.

Scientific Research Applications

Protein Labeling and Analysis

Fluorescent Labeling
Dansyl fluoride is extensively employed for labeling proteins, enabling researchers to study their structure and dynamics. The compound reacts with amino acids containing primary amines, such as lysine residues, resulting in covalent bond formation and the introduction of a fluorescent group. This modification allows for visualization through various techniques including fluorescence microscopy and electrophoresis.

Case Study: Selective Labeling
A study demonstrated that this compound exhibits increased selectivity compared to its analogue, dansyl chloride, when labeling proteins like alpha-chymotrypsin and trypsin. The reaction resulted in stoichiometric incorporation of the dansyl label while concurrently inhibiting enzymatic activity, highlighting its utility in studying enzyme mechanisms .

Enzyme Inhibition Studies

This compound acts as an irreversible inhibitor for specific enzymes, particularly serine proteinases. By modifying the active site serine residue, it allows researchers to investigate enzyme activity and kinetics. For instance, kinetic studies have shown that this compound can irreversibly inhibit guanidinobenzoatase (GB), making it a valuable tool for locating tumor cells in histological sections of human tissues .

Data Table: Enzyme Inhibition Characteristics

EnzymeInhibition TypeReaction Specificity
GuanidinobenzoataseIrreversibleBinds specifically to active site serine
Alpha-chymotrypsinIrreversibleHigh specificity with stoichiometric labeling
Subtilisin CarlsbergReversibleLess selective compared to this compound

Fluorescent Probes for Cellular Imaging

Dansyl derivatives are also employed as fluorescent probes in cellular imaging applications. The dansyl group exhibits strong fluorescence when excited at specific wavelengths (around 340 nm), making it suitable for real-time studies of protein dynamics and interactions within living cells .

Case Study: Tumor Cell Imaging
In research involving human squamous cell carcinoma and colonic carcinoma tissues, this compound was used to visualize tumor cells through its binding to active GB on tumor cell surfaces. This application demonstrates its potential as a novel fluorescent probe for cancer diagnostics .

Detection of Anions

Recent studies have explored the use of dansyl derivatives as chemosensors for detecting fluoride ions in various environments. A synthesized sensor incorporating a dansyl group exhibited selectivity for fluoride ions over other anions, showcasing its potential application in environmental monitoring and safety assessments .

Data Table: Anion Detection Performance

SensorAnion DetectedSelectivity Ratio
PK1Fluoride (F-)4.5 x 10^4 M^-1
Other AnionsCl-, Br-, etc.Lower selectivity

Structural Insights into Protein Interactions

The ability of this compound to modify specific amino acids within proteins provides insights into protein-protein interactions and conformational changes. Studies utilizing Förster resonance energy transfer (FRET) techniques have demonstrated that Dansyl-labeled proteins can be used to explore interactions at a molecular level, enhancing our understanding of biochemical pathways .

Mechanism of Action

Dansyl fluoride is compared with other similar compounds such as dansyl chloride and dansyl hydrazine. While all these compounds share the dansyl group, they differ in their reactivity and applications:

    Dansyl Chloride: Dansyl chloride is widely used for labeling primary amines and amino acids. It reacts with nucleophiles to form stable sulfonamide derivatives. it is less stable than this compound and can hydrolyze in the presence of moisture.

    Dansyl Hydrazine: Dansyl hydrazine is used for labeling carbonyl compounds such as aldehydes and ketones. It forms stable hydrazone derivatives with these compounds. Dansyl hydrazine is less commonly used compared to dansyl chloride and this compound.

Uniqueness of this compound: this compound is unique due to its stability and reactivity with a wide range of nucleophiles. Its strong fluorescence properties make it a valuable tool in various analytical and diagnostic applications. Additionally, its ability to form stable derivatives with amines, thiols, and alcohols enhances its versatility in scientific research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dansyl Chloride (DNSCl)

  • Structure & Properties: CAS 605-65-2; C₁₂H₁₂ClNO₂S; MW 269.74 g/mol. Fluorescence: λex = 340 nm, λem = 535 nm in acetone .
  • Reactivity: Reacts with primary amines (e.g., amino acids, peptides) to form fluorescent sulfonamides. Stoichiometry is 1:1, as confirmed by limiting logarithmic methods .
  • Applications: Derivatization agent for HPLC and LC-MS analysis of amines, steroids, and dipeptides . Used in content uniformity testing of pharmaceuticals (e.g., midodrine hydrochloride) due to high sensitivity (detection limits ~0.1 µg/mL) . Drawbacks: Dansyl derivatives generate non-analyte-specific Q3 ions in MS, limiting specificity .
  • Stability: Susceptible to reoxidation during disulfide synthesis .

BADAN (6-Bromoacetyl-2-Dimethylaminonaphthalene)

  • Structure & Properties : A solvatochromic fluorophore with a bromoacetyl group.
  • Applications : Labels proteins to study conformational changes via environment-sensitive fluorescence .
  • Its fluorescence is quenched in hydrophobic environments, whereas dansyl derivatives maintain intensity .

NBD Fluoride (4-Fluoro-7-Nitrobenzofurazan)

  • Structure & Properties : A nitrobenzofurazan derivative with λex/λem = 470/540 nm.
  • Applications : Labels thiols and amines in cell biology.
  • Comparison: NBD fluoride has a smaller Stokes shift (~70 nm) compared to dansyl fluoride (~220 nm), increasing susceptibility to background noise .

Sulfonamide-Based Probes (e.g., DNSAniline)

  • Synthesis : Formed via nucleophilic substitution between dansyl chloride and aniline .
  • Applications : Used in white light-emitting materials and solvent/varnish production.
  • Advantage : Fluorescence enables real-time monitoring of reactions on paper substrates .

Data Table: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula MW (g/mol) λex/λem (nm) Primary Applications
This compound 34523-28-9 C₁₂H₁₂FNO₂S 253.29 360/580 Serine protease inhibition; tumor imaging
Dansyl Chloride 605-65-2 C₁₂H₁₂ClNO₂S 269.74 340/535 Amine derivatization; pharmaceuticals
BADAN 148306-29-4 C₁₄H₁₃BrN₂O₂ 321.17 387/450 Protein conformational studies
NBD Fluoride 29270-56-2 C₆H₂FN₃O₃ 183.10 470/540 Thiol/amine labeling

Key Research Findings

Reactivity Differences : Dansyl chloride’s sulfonyl chloride group reacts faster with amines than this compound’s sulfonyl fluoride, making it preferable for derivatization . However, this compound’s fluorine enhances its role as a covalent protease inhibitor .

Fluorescence Specificity: Dansyl chloride derivatives suffer from non-specific MS fragments (e.g., Q3 ions), whereas this compound’s binding to GB isoforms provides targeted cellular imaging .

Synthetic Challenges : Dansyl disulfide synthesis from dansyl chloride is hampered by reoxidation, yielding <50% in most cases .

Biological Activity

Dansyl fluoride (DF), a synthetic sulfonyl fluoride compound, has garnered significant attention in biochemical research due to its unique properties that facilitate the study of various biological processes. This article delves into the biological activity of this compound, focusing on its interactions with proteins, particularly serine proteases, and its applications in fluorescence-based assays.

This compound is chemically represented as C₁₂H₁₂FNO₂S, characterized by a dimethylaminonaphthalene sulfonyl group. This structure enables it to react selectively with nucleophilic amino acids, particularly serine residues in proteins. The reaction forms a covalent bond, which introduces a fluorescent label, allowing for the visualization and tracking of proteins in various experimental setups, such as electrophoresis and microscopy .

Covalent Labeling of Proteins

This compound acts primarily by reacting with serine residues in proteins. The general reaction can be summarized as follows:

Dansyl Fluoride Dan F Serine Protease Enz OH Dansyl Serine Protease Enz O Dan F HF\text{this compound Dan F Serine Protease Enz OH }\rightarrow \text{Dansyl Serine Protease Enz O Dan F HF}

This covalent modification not only labels the proteins but also inhibits their function, making DF a valuable tool for studying enzyme kinetics and mechanisms .

Inhibition of Enzymatic Activity

This compound has been shown to irreversibly inhibit serine proteases by modifying the active site serine residue. This inhibition is crucial for dissecting enzyme functions and understanding their roles in various biological processes. For instance, studies have demonstrated that DF can effectively block the activity of specific serine proteases involved in cancer progression and other diseases .

1. Fluorescent Probing

The fluorescent properties of this compound make it an excellent probe for studying protein interactions and dynamics. Its ability to label proteins allows researchers to employ techniques such as fluorescence resonance energy transfer (FRET) and fluorescence microscopy to visualize protein localization and interactions within cells.

2. Enzyme Activity Studies

DF is widely used in enzyme activity assays where its inhibitory effects on serine proteases can be quantitatively measured. This application is particularly relevant in cancer research, where understanding protease activity can lead to insights into tumor progression.

Case Study 1: Inhibition of Serine Proteases in Cancer Research

A study investigated the use of this compound to inhibit serine proteases involved in tumor metastasis. The researchers found that DF effectively reduced the activity of these enzymes, leading to decreased cell migration and invasion in vitro. This suggests that DF could serve as a potential therapeutic agent or research tool in targeting metastatic cancer pathways .

Case Study 2: Protein Labeling for Imaging

In another study, DF was employed to label specific proteins within live cells. The fluorescent signal allowed for real-time imaging of protein dynamics during cellular processes such as division and apoptosis. The results indicated that DF could be utilized to track protein behavior under various physiological conditions, providing valuable insights into cellular mechanisms .

Toxicological Considerations

While this compound is a powerful tool in biochemical research, it is essential to note its toxicological profile. DF can cause severe burns upon contact with skin or mucous membranes and poses risks if ingested or inhaled . Proper safety precautions must be taken when handling this compound.

Summary Table: Key Properties of this compound

PropertyDetails
Chemical Formula C₁₂H₁₂FNO₂S
Molecular Weight 239.29 g/mol
Fluorescence Yes
Reactivity Covalent modification of serine residues
Applications Protein labeling, enzyme inhibition
Toxicity Causes burns; handle with care

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dansyl fluoride
Reactant of Route 2
Dansyl fluoride

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